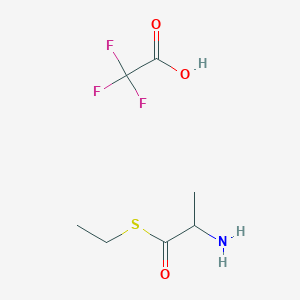
2-Nitrobenzamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrobenzimidamide is an organic compound with the molecular formula C7H7N3O2 It is characterized by the presence of a nitro group (-NO2) and an imidamide group (-C(=NH)NH2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrobenzimidamide can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzonitrile with ammonia or ammonium salts under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the conversion. The reaction is carried out at elevated temperatures to ensure complete conversion of the nitrile to the imidamide.
Industrial Production Methods: In an industrial setting, the production of 2-nitrobenzimidamide may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and controlled reaction conditions ensures the production of high-quality 2-nitrobenzimidamide suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Nitrobenzimidamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents such as halogens or alkyl groups.
Hydrolysis: The imidamide group can undergo hydrolysis to form the corresponding carboxylic acid and ammonia.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: 2-Aminobenzimidamide.
Substitution: 2-Halobenzimidamide.
Hydrolysis: 2-Nitrobenzoic acid and ammonia.
Scientific Research Applications
2-Nitrobenzimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: 2-Nitrobenzimidamide is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Nitrobenzimidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
3-Nitrobenzimidamide: Similar in structure but with the nitro group in the meta position.
4-Nitrobenzimidamide: Similar in structure but with the nitro group in the para position.
2-Aminobenzimidamide: The reduced form of 2-Nitrobenzimidamide with an amino group instead of a nitro group.
Uniqueness: 2-Nitrobenzimidamide is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it can undergo. The ortho position of the nitro group relative to the imidamide group allows for specific interactions and reactivity patterns that are distinct from its meta and para counterparts.
Properties
CAS No. |
88718-94-9 |
|---|---|
Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H7N3O2/c8-7(9)5-3-1-2-4-6(5)10(11)12/h1-4H,(H3,8,9) |
InChI Key |
JBNVRLURWDLBOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


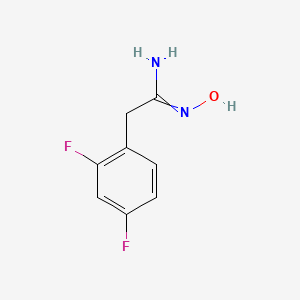
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12440726.png)

![3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide](/img/structure/B12440734.png)
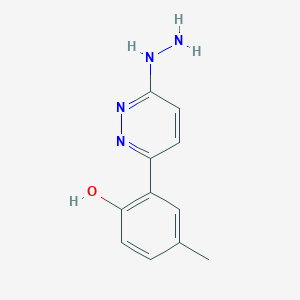
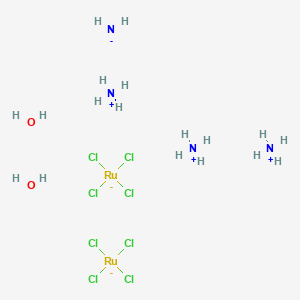

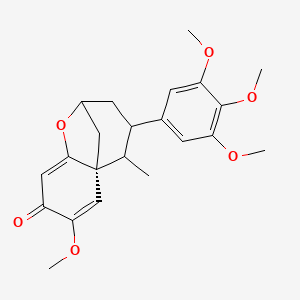
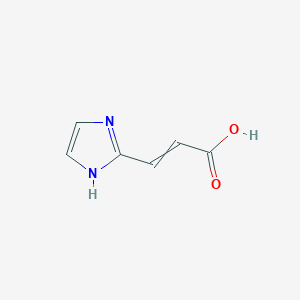
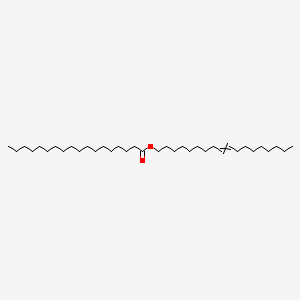
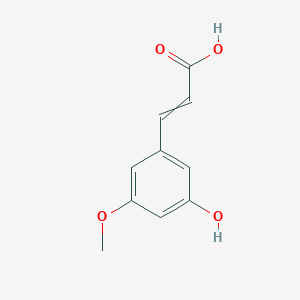
![4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12440792.png)
